![molecular formula C20H17N5O3S B2757131 5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole CAS No. 1396888-82-6](/img/structure/B2757131.png)

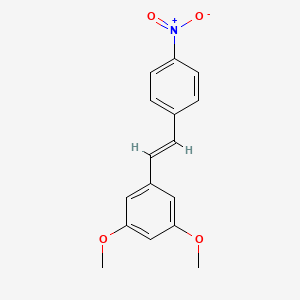

5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by a benzo[c][1,2,5]thiadiazole (BTZ) motif . By varying the donor groups while keeping the BTZ acceptor group the same, it is possible to systematically modify the optoelectronic and photophysical properties of these compounds .Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

The zinc phthalocyanine derivatives, characterized by high singlet oxygen quantum yields, exhibit promising applications in photodynamic therapy for cancer treatment. These compounds are beneficial due to their remarkable fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis and Material Science

The encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated significant catalytic activity for the oxidation of primary alcohols and hydrocarbons. This material showcases improved stability, recycling ability, and operational flexibility, making it an efficient and reusable catalyst (Ghorbanloo & Maleki Alamooti, 2017).

Molecular Aggregation and Spectroscopy

Spectroscopic studies on certain derivatives have highlighted the impact of molecular aggregation on fluorescence emission spectra, indicating potential applications in material science for designing materials with specific optical properties. The aggregation-induced spectral forms suggest applications in sensors and optical materials (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Antimicrobial and Antifungal Applications

Compounds containing the 1,3,4-thiadiazole core have shown significant antimicrobial and antifungal activities. This property is explored in the design of new drugs and pharmaceutical agents, indicating the versatility of these compounds in medical applications (Patel, Agravat, & Shaikh, 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been used to prepare derivatives as potent pfkfb3 kinase inhibitors .

Mode of Action

Compounds with a similar structure have been used in the synthesis of 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst . This suggests that the compound might interact with its targets through a similar mechanism.

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S/c1-27-17-5-3-2-4-12(17)9-18-21-19(28-22-18)14-10-25(11-14)20(26)13-6-7-15-16(8-13)24-29-23-15/h2-8,14H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUPHJGMKPFDLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2757056.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2757059.png)

![2,4-dichloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2757060.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2757062.png)

![2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B2757065.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide](/img/structure/B2757067.png)

![2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B2757070.png)

![4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2757071.png)